(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(2-nitrophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-3-1-2-4-7(6)12(14)15/h1-4H,5H2,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBTVODIJNACMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2[N+](=O)[O-])S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2-nitroaniline with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine nitrogen.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Hydrogen peroxide or other peroxides under controlled conditions.
Major Products
Reduction: 2-[(2-aminophenyl)imino]-1,3-thiazolidin-4-one.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazolidinone ring.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one, exhibit significant antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi.
Case Study: Antitubercular Activity
A study on thiazolidinone derivatives revealed that certain compounds demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. For instance, 2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-one exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL, establishing it as a lead compound for further optimization .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Various studies have reported its efficacy against different cancer cell lines.
Case Study: In Vitro Anti-Proliferative Activity
In a study assessing the anti-proliferative effects of thiazolidine derivatives on breast cancer (MCF7) and colon cancer (HCT116) cell lines, several compounds showed increased potency compared to the standard reference drug cisplatin. The most active derivatives contained halogenated groups that significantly improved their IC50 values .
Synthesis and Modification
The synthesis of this compound typically involves the reaction of hydrazones with thiolactic acid to yield thiazolidinone derivatives. This synthetic route allows for the introduction of various substituents that can enhance biological activity.
Table 1: Summary of Synthetic Routes and Biological Activities
| Compound Name | Synthesis Method | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| 2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-one | Hydrazone reaction with thiolactic acid | Antitubercular | 12.5 µg/mL |
| Novel thiazolidine derivatives | Surface-mediated cyclization | Anticancer (MCF7) | IC50 < 0.50 µM |
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit varied biological and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a detailed comparison of “(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one” with structurally related compounds:
Structural Analogues and Substituent Effects
(2Z)-3-(4-Chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one Structure: Features a para-nitro group on the imino-linked phenyl and a 4-chlorophenyl group at position 3 of the thiazolidinone. Key Differences: The para-nitro group (vs. ortho in the target compound) reduces steric hindrance but increases electron-withdrawing effects. Molecular Data: Molecular formula C₁₅H₁₀ClN₃O₃S; average mass 347.773 g/mol .
(2Z)-2-[(4-Methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one Structure: Contains a methoxy group at the para position and a nitro group at the ortho position on the phenyl ring. Key Differences: The methoxy group is electron-donating, counterbalancing the nitro group’s electron-withdrawing effect. This could alter solubility and redox behavior compared to the target compound .
(2Z)-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-one Structure: Substituted with an ethoxy group at the para position of the phenyl ring. Key Differences: The ethoxy group is strongly electron-donating, leading to reduced electrophilicity at the thiazolidinone core. This may decrease reactivity in biological systems compared to nitro-substituted analogues .
Physicochemical and Crystallographic Properties
- Crystal Packing: The target compound’s ortho-nitro group may induce steric strain, affecting crystal lattice stability. In contrast, “(Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-1,3-thiazolidin-4-one” (C₂₂H₂₂N₂OS) forms a monoclinic crystal system (space group P2₁/c) with a bulkier cyclohexenyl group, highlighting how substituent size influences packing .
- Hydrogen Bonding: In “2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one” (C₉H₇N₃O₃S), N–H···O and S···O interactions stabilize the crystal structure, a feature likely shared with the target compound due to similar nitro and carbonyl groups .
Data Tables
Table 1: Structural and Molecular Comparison of Selected Thiazolidinones
Table 2: Crystallographic Parameters of Related Compounds
Biological Activity
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiazolidinone core with an imine and a nitrophenyl substituent. The presence of the nitrophenyl group is significant as it contributes to the compound's potential interactions with various biological targets. The thiazolidinone framework is known for its reactivity, influenced by the imino group and the overall molecular structure.
Antimicrobial Activity
Research indicates that derivatives of thiazolidin-4-one exhibit notable antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study highlighted that compounds with similar structures often demonstrate significant antibacterial activity, attributed to the electron-withdrawing nature of the nitrophenyl group which enhances interaction with microbial targets .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been widely studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating potent activity against MCF-7 breast cancer cells . The mechanism of action involves induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.31 | Induction of apoptosis |
| HeLa | 0.50 | Cell cycle arrest in G2/M phase |
| A2780 | 0.60 | DNA damage induction |
Anti-inflammatory and Other Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Thiazolidinone derivatives generally exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . Furthermore, research into their antioxidant properties suggests potential applications in managing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural features. Substituents on the phenyl ring and variations in the thiazolidinone core can enhance or diminish activity. For example, the introduction of electron-withdrawing groups like nitro groups has been shown to improve antimicrobial and anticancer efficacy .
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial activity of several thiazolidinone derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity Evaluation : In another study focused on cancer treatment, this compound was tested against multiple cancer cell lines including MCF-7 and HeLa. The results showed significant cytotoxic effects with minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What synthetic methodologies are most effective for preparing (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one?
The synthesis typically involves a multi-step reaction sequence:
Condensation : React 2-nitroaniline with a thiocarbonyl compound (e.g., thiourea or thioamide) to form an intermediate Schiff base.
Cyclization : Under acidic conditions (e.g., HCl or H₂SO₄), the intermediate undergoes cyclization to form the thiazolidinone ring.
Purification : Recrystallization using polar solvents (e.g., ethanol or methanol) improves purity.
Key Conditions : Maintain temperatures between 60–80°C and pH 3–5 during cyclization to optimize yields (65–85%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and imine protons (δ 8.2–8.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and imine (C=N, δ 155–160 ppm) signals.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 292.04 for C₉H₈N₃O₂S).
- IR Spectroscopy : Detect C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Agar diffusion assays against E. coli or S. aureus with zone-of-inhibition measurements.
- Cytotoxicity : SRB assays using cancer cell lines (e.g., HCT116, HepG2) to calculate IC₅₀ values .
- Enzyme Inhibition : Target bacterial enzymes (e.g., dihydrofolate reductase) via spectrophotometric kinetic assays .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Control Variables : Standardize assay conditions (pH, temperature, cell passage number).
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results.
- Orthogonal Assays : Confirm antimicrobial activity with time-kill kinetics alongside MIC/MBC determinations .
Q. What computational strategies predict structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial Type III secretion systems).
- QSAR Modeling : Use Hammett constants (σ) of substituents (e.g., nitro groups) to correlate electronic effects with activity.
- MD Simulations : Assess conformational stability in solvent (e.g., water, DMSO) using GROMACS .
Q. How can analogs be designed to improve pharmacokinetic properties?
- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hydrophobicity.
- Solubility Enhancement : Add polar substituents (e.g., -OH, -OMe) to the aryl ring.
- Metabolic Stability : Replace labile imine bonds with bioisosteres (e.g., oxazolidinones) .
Q. What challenges arise in X-ray crystallography for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
